1-(4-Bromo-3-fluorophenyl)ethan-1-amine
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Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(4-Bromo-3-fluorophenyl)ethan-1-amine” can be determined using various techniques. The InChI code for a similar compound, “2-(4-bromo-3-fluorophenyl)ethan-1-amine”, is1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
. This provides information about the arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “2-(4-bromo-3-fluorophenyl)ethan-1-amine” has a molecular weight of 218.07 . The exact properties of “this compound” would depend on its specific structure .Scientific Research Applications
Synthesis and Analysis
- 1-(4-Bromo-3-fluorophenyl)ethan-1-amine is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound relevant for further chemical investigations (Wang et al., 2016).
Crystal Structure and Molecular Analysis
- Research involving this compound has extended to the analysis of its crystal structure and molecular properties. Investigations include the study of molecular structure, vibrational frequencies, HOMO-LUMO analysis, and molecular docking. These studies provide insights into the stability of the molecule, charge transfer within the molecule, and potential inhibitory activities against certain biological targets (Mary et al., 2015).
Application in Nonlinear Optics and Catalysis
- The compound's relevance in nonlinear optics and catalysis has been explored. For example, research on derivatives of this compound has analyzed their fluorescence properties, cytotoxic activities, and their potential application in nonlinear optics. Such studies highlight the diverse applications of this compound in advanced materials science and biological research (Kadrić et al., 2014).
Role in Synthesis of Biologically Active Compounds
- The compound has been utilized in the synthesis of various biologically active compounds. These include investigations into novel derivatives with potential applications in pharmaceuticals, such as inhibitors of certain enzymes, demonstrating the compound's significance in drug development and medicinal chemistry (Asghari et al., 2016).
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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